6-Hydrazinylisoquinoline

説明

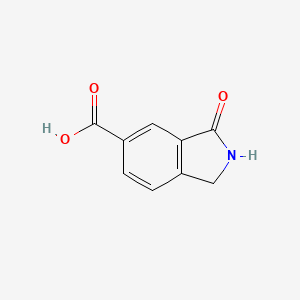

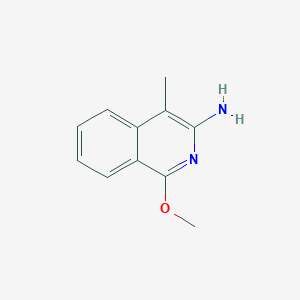

6-Hydrazinylisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are bicyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The hydrazinyl group attached to the isoquinoline nucleus suggests that this compound could serve as an intermediate for further chemical transformations or possess biological activity due to the reactivity of the hydrazine moiety.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported through various methods. For instance, the synthesis of the 4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one system was achieved by acid-catalyzed recyclization of benzohydrazides and subsequent reaction with hydrazine hydrate . Another study reported the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, which involved multiple steps including acylation, cyclization, amination, and reduction processes . These methods highlight the complexity and versatility of synthetic approaches in the realm of isoquinoline chemistry.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones synthesized from 4-hydrazinylquinolin-2(1H)-ones was confirmed using these techniques, along with X-ray structure analysis and theoretical calculations . The presence of the hydrazinyl group in such compounds is likely to influence their molecular conformation and reactivity.

Chemical Reactions Analysis

Hydrazinylisoquinolines can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines were synthesized and further transformed into triazolo[3,4-a]isoquinolines and pyrazolylisoquinolines through reactions with triethyl orthoformate and acetylacetone, respectively . Additionally, the reaction of arylhydrazinium chlorides with chloroquinoline carbaldehydes led to the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylisoquinolines are influenced by their molecular structure. The regioselective synthesis of hydrazinylquinoline regio-isomers demonstrated the preference for substitution at specific positions on the quinoline ring, which can affect the compound's reactivity and physical properties . The presence of the hydrazinyl group can also impart unique chemical reactivity, making these compounds suitable for further functionalization.

科学的研究の応用

Synthesis and Biological Activities

Synthesis of Derivatives : Hydrazinylisoquinoline derivatives have been synthesized for various purposes. For instance, Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives with potential antimicrobial properties (Kamal, Radwan, & Zaki, 2011). Similarly, Sirakanyan et al. (2013) explored the synthesis of triazolo- and tetrazolopyrimidines from hydrazino derivatives of cyclopentapyridine and tetrahydroisoquinoline, also evaluating their antimicrobial activity (Sirakanyan, Geronikaki, Spinelli, Hovakimyan, & Noravyan, 2013).

Antitubercular Agents : Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus as new anti-tubercular agents (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

Antimicrobial Studies : Mukhtar et al. (2022) worked on chalcones incorporating isoquinoline moiety and their antimicrobial activity (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022).

Other Applications

- Cytotoxic Evaluation : Hernández-Vázquez and Miranda (2016) reported a protocol for synthesizing pyrazino[1,2-b]isoquinolines, with some compounds showing cytotoxic activity (Hernández-Vázquez & Miranda, 2016).

- Overcoming Biosynthesis Limitations : Inui et al. (2007) demonstrated the overexpression of Coptis japonica norcoclaurine 6-O-methyltransferase in cultured Eschscholzia californica, enhancing the production of benzylisoquinoline alkaloids, which include important analgesic and antimicrobial agents (Inui, Tamura, Fujii, Morishige, & Sato, 2007).

Safety and Hazards

将来の方向性

While specific future directions for 6-Hydrazinylisoquinoline are not mentioned in the available resources, the field of chemical synthesis and drug discovery is continually evolving. New methods for synthesizing and modifying compounds like 6-Hydrazinylisoquinoline are being developed, and these compounds are being studied for potential applications in various fields .

作用機序

Mode of Action

It is generally understood that drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The drug-receptor interaction triggers downstream signaling, leading to the drug’s therapeutic or pharmacological effect .

Biochemical Pathways

Drugs typically influence the chemical reactions of cells in various species and organs .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 6-Hydrazinylisoquinoline’s action are currently unknown due to the lack of detailed studies on this compound .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of a drug .

特性

IUPAC Name |

isoquinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinylisoquinoline | |

CAS RN |

912761-89-8 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)